molecular formula C13H18N2O2 B2720112 1-Benzyl-3-hydroxypiperidine-3-carboxamide CAS No. 1456974-72-3

1-Benzyl-3-hydroxypiperidine-3-carboxamide

Cat. No. B2720112
CAS RN: 1456974-72-3
M. Wt: 234.299
InChI Key: GXDYNYMMZUEESF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key structural element in 1-Benzyl-3-hydroxypiperidine-3-carboxamide . The structure of piperidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1-Benzyl-3-hydroxypiperidine-3-carboxamide is involved in the synthesis of various pharmacologically active compounds. One significant application is its role in producing HIV integrase inhibitors, critical for HIV treatment. These inhibitors, such as 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives, exhibit potent antiviral activity in cellular assays. This demonstrates the importance of the this compound structure in medicinal chemistry (Boros et al., 2009).

Anticancer Research

In the field of oncology, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. For example, muramyldipeptide or normuramyldipeptide conjugates with hydroxyacridine/acridone derivatives have demonstrated high cytotoxic activity against human cell lines, particularly in prostate cancer and AIDS-related lymphoma (Dzierzbicka & Kołodziejczyk, 2003).

Development of SP Antagonists

The compound has also been explored for its potential in developing SP (Substance P) antagonists. Substituted (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides, sharing a common moiety with known SP antagonists, were synthesized to investigate similar activities. This highlights the versatility of this compound in neurotransmitter-related research (Burdzhiev & Stanoeva, 2010).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Benzyl-3-hydroxypiperidine-3-carboxamide, is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzyl-3-hydroxypiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12(16)13(17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDYNYMMZUEESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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